![molecular formula C17H15N7OS B2398551 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034311-07-2](/img/structure/B2398551.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

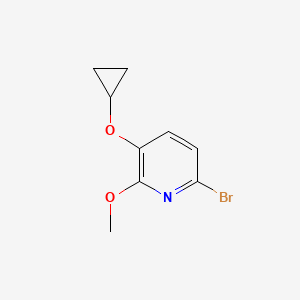

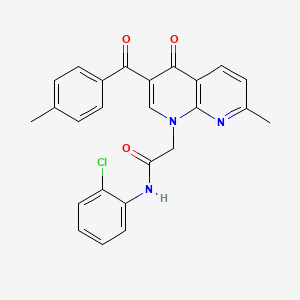

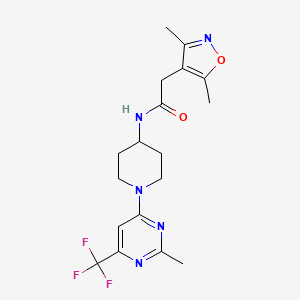

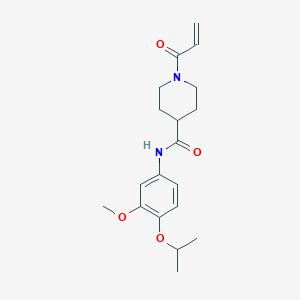

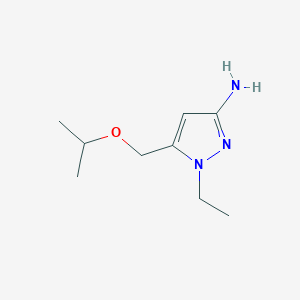

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 is a well-studied target due to its role in recognizing acetylated lysine for epigenetic reading .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structures of BD1 in complex with four selected inhibitors have been determined, providing insights into the binding modes .Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that act as bromodomain inhibitors . The exact chemical reactions involving this specific compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their cytotoxic effects against various cancer cell lines. These studies aim to identify novel compounds that selectively target cancer cells while minimizing harm to healthy tissues .

Antimicrobial Activity

The triazolothiadiazine scaffold has demonstrated promising antimicrobial properties. Researchers have explored its derivatives as potential agents against bacterial, fungal, and viral infections. These investigations involve assessing their inhibitory effects on microbial growth and understanding their mechanisms of action .

Analgesic and Anti-Inflammatory Effects

Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibit analgesic and anti-inflammatory activities. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antioxidant Potential

The compound’s structure suggests potential antioxidant properties. Researchers have studied its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing oxidative stress-related diseases .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors Some derivatives of this scaffold act as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes involved in processes like acid-base balance and ion transport. Inhibition of these enzymes can have therapeutic implications . b. Cholinesterase Inhibitors Researchers have explored the cholinesterase inhibitory activity of triazolothiadiazine derivatives. These inhibitors are relevant in the treatment of neurodegenerative disorders such as Alzheimer’s disease . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase inhibitors have applications in bone health and other physiological processes. Triazolothiadiazine-based compounds may exhibit such inhibitory effects . d. Anti-Lipase Activity Lipase inhibitors are relevant for managing obesity and related metabolic disorders. Investigations have explored the potential of these derivatives as anti-lipase agents . e. Aromatase Inhibitors Aromatase inhibitors play a role in breast cancer therapy by blocking estrogen synthesis. Researchers have studied the interaction of triazolothiadiazine derivatives with aromatase .

Antitubercular Agents

Triazolothiadiazine derivatives have been evaluated for their antitubercular activity. Tuberculosis remains a global health concern, and novel compounds are sought to enhance treatment options. These investigations aim to identify molecules with potent antimycobacterial effects .

Wirkmechanismus

Target of Action

Similar compounds with a1,2,3-triazole-fused pyrazine or pyridazine structure have been reported to inhibit the c-Met protein kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer treatment .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, such as thec-Met protein kinase , leading to inhibition of the kinase’s activity . This inhibition can result in the disruption of cellular processes regulated by the kinase, such as cell growth and migration .

Biochemical Pathways

The inhibition ofc-Met protein kinase by similar compounds can affect several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and migration, and their disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

Similar compounds with a1,2,3-triazole-fused pyrazine or pyridazine structure have been synthesized and characterized using various techniques . These techniques can provide insights into the compound’s solubility, stability, and reactivity, which can impact its bioavailability .

Result of Action

The inhibition ofc-Met protein kinase by similar compounds can lead to the disruption of cellular processes regulated by the kinase, such as cell growth and migration . This can result in the inhibition of cancer cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability, reactivity, and interaction with its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7OS/c25-17(11-1-2-13-14(7-11)26-10-18-13)20-12-5-6-23(8-12)16-4-3-15-21-19-9-24(15)22-16/h1-4,7,9-10,12H,5-6,8H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCGIAIVQVJIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NN5C=NN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)

![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)